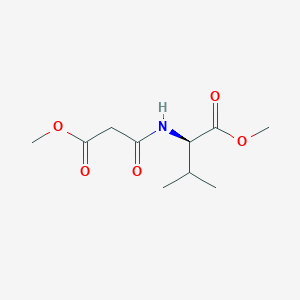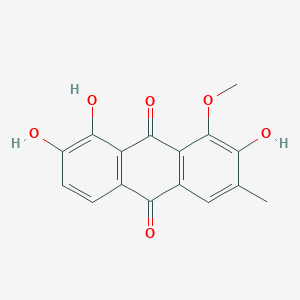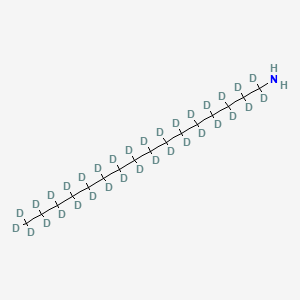![molecular formula C16H20O6 B12393397 Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
Mono[2-(carboxymethyl)hexyl] Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono[2-(carboxymethyl)hexyl] Phthalate-d4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research as a tracer or marker due to its stable isotopic labeling. It is a derivative of phthalic acid and is often utilized in studies related to pharmacokinetics and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid, where deuterium atoms are incorporated. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding how different enzymes interact with phthalate esters and their derivatives .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotopic labeling makes it an ideal candidate for such studies .
Industry: In the industrial sector, this compound is used in the development of new materials and products, particularly in the field of plastics and polymers. It helps in studying the degradation and stability of these materials .
Mecanismo De Acción
The mechanism of action of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves its interaction with various enzymes and metabolic pathways. The deuterium atoms in the compound make it resistant to certain metabolic processes, allowing researchers to track its movement and transformation within biological systems. This helps in identifying specific molecular targets and pathways involved in the metabolism of phthalate esters .
Comparación Con Compuestos Similares
Mono[2-(ethylhexyl)] Phthalate: A non-deuterated analog used in similar research applications.
Di(2-ethylhexyl) Phthalate: Another phthalate ester commonly used as a plasticizer.
Mono[2-(carboxymethyl)hexyl] Phthalate: The non-deuterated version of the compound.
Uniqueness: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Propiedades
Fórmula molecular |
C16H20O6 |
|---|---|
Peso molecular |
312.35 g/mol |
Nombre IUPAC |
2-[2-(carboxymethyl)hexoxycarbonyl]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/i4D,5D,7D,8D |
Clave InChI |
CCNOZWPVQWCJFK-YBNXMSKUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCCC)CC(=O)O)[2H])[2H] |
SMILES canónico |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
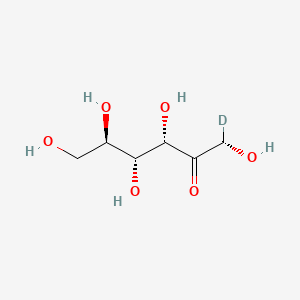
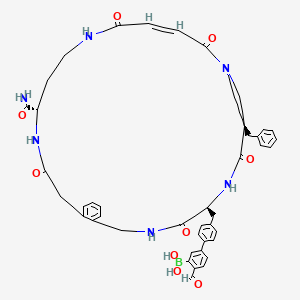
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)

![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
